1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane)
Description
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) is a halogenated perfluorinated ether with the molecular formula C₆F₁₁ClIO. It features a fully fluorinated carbon backbone interrupted by an oxygen atom (3-oxapentane skeleton) and a methyl substituent at the fourth carbon. The compound is distinguished by the presence of both chlorine and iodine atoms at the terminal positions, which confer unique reactivity and physicochemical properties. Such perfluorinated ethers are valued for their exceptional thermal stability, chemical inertness, and low polarizability, making them suitable for applications in high-performance lubricants, dielectric fluids, and as intermediates in synthesizing fluorinated polymers .
Properties
CAS No. |
16031-04-2 |
|---|---|
Molecular Formula |
C5ClF10IO |
Molecular Weight |
428.39 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2-trifluoro-2-iodoethoxy)-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5ClF10IO/c6-2(8,17)5(15,16)18-1(7,3(9,10)11)4(12,13)14 |
InChI Key |
QQZFVLFYMUODCG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(Cl)I)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) typically involves the reaction of perfluorinated precursors with halogenating agents. One common synthetic route includes the reaction of perfluorinated alcohols with iodine monochloride (ICl) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing perfluorinated segments into molecules.
Biology: The compound is studied for its potential use in imaging techniques due to its unique fluorine content.
Medicine: Research is ongoing to explore its potential as a contrast agent in medical imaging.
Mechanism of Action
The mechanism by which 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a versatile reagent in organic synthesis. The perfluorinated segments provide unique properties such as high electronegativity and chemical inertness, which are exploited in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to three classes of analogs:
Perfluorinated ethers with single halogens (e.g., 1-chloroperfluoro(4-methyl-3-oxapentane)).
Dihalogenated perfluorinated ethers with different halogen pairs (e.g., 1-bromo-1-chloroperfluoro(4-methyl-3-oxapentane)).
Non-methylated analogs (e.g., 1-chloro-1-iodoperfluoro-3-oxapentane).
Table 1: Key Physicochemical Properties
| Property | 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) | 1-Chloroperfluoro(4-methyl-3-oxapentane) | 1-Bromo-1-chloroperfluoro(4-methyl-3-oxapentane) |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.5 | 386.0 | 430.9 |
| Boiling Point (°C) | ~120–130 (est.) | ~90–95 | ~110–115 |
| Density (g/cm³, 25°C) | 1.95–2.05 | 1.75–1.80 | 1.85–1.90 |
| Thermal Stability (°C) | Stable up to 300 | Stable up to 280 | Stable up to 290 |
Detailed Research Findings
Halogen Influence on Reactivity
The iodine atom in 1-chloro-1-iodoperfluoro(4-methyl-3-oxapentane) exhibits greater lability compared to chlorine, enabling selective substitution reactions. For example, in nucleophilic displacement, iodine preferentially reacts with amines or thiols, leaving the chlorine intact. This contrasts with 1-bromo-1-chloroperfluoro analogs, where bromine’s intermediate reactivity complicates selectivity .
Role of the Methyl Group
The methyl substituent introduces steric hindrance, reducing the compound’s utility in polymerization but enhancing thermal stability. Non-methylated analogs (e.g., 1-chloro-1-iodoperfluoro-3-oxapentane) show 10–15% lower thermal decomposition thresholds due to reduced steric protection of the ether oxygen.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
